6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one is a synthetically designed bicyclic heterocyclic compound featuring a fused quinazolinone core decorated with strategic substituents that define its bioactivity. The molecular formula is C₂₀H₁₇N₅O₃, with a calculated molecular weight of 375.39 g/mol. Its IUPAC name systematically denotes the core quinazolin-4(3H)-one scaffold substituted at positions 6 and 7 with methoxy groups (-OCH₃) and at position 2 with a pyrimidin-2-ylamino group (-NH-C₄H₃N₂). This configuration creates a planar, electron-rich system critical for molecular recognition in biological targets [1] [6].
Key structural features include:
Functional Group | Role in Bioactivity | Spectral Signatures (Reference) |
---|---|---|
Quinazolin-4(3H)-one core | Tautomerism enables H-bonding with kinase hinge regions | ¹H NMR: δ 8.15 (s, 1H, NH); IR: 1685 cm⁻¹ (C=O stretch) |
6,7-Dimethoxy | Enhances membrane permeability; modulates electron density | ¹³C NMR: δ 56.2 ppm (OCH₃); ¹H NMR: δ 3.85 (s, 6H) |
2-(Pyrimidin-2-ylamino) | Mimics adenine in ATP; forms bidentate H-bonds with kinase catalytic residues | ¹H NMR: δ 9.12 (s, 1H, NH); MS: m/z 375.4 [M+H]⁺ |
Synthetic routes typically begin with 3,4-dimethoxyanthranilic acid, involving cyclization with cyanogens or urea derivatives, followed by chlorination at C4 and nucleophilic displacement with 2-aminopyrimidine [2] [4].
Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, but medicinal applications surged in the 1950s with the sedative methaqualone [3] [6]. The 1980s–1990s marked a turning point when quinazoline's potential as a kinase inhibitor scaffold emerged. Key milestones include:
This compound represents a "hybrid design," merging the 6,7-dimethoxyquinazoline framework (optimized for permeability) with 2-aminopyrimidine (optimized for kinase affinity), aiming to overcome limitations of early quinazoline drugs like solubility or selectivity issues [1] [8].
This compound exemplifies a privileged scaffold in targeted cancer therapy due to its dual-targeting capability against tyrosine kinases (e.g., EGFR, VEGFR) and enhanced drug-like properties. Its significance is underscored by:
A. Kinase Inhibitory Profile
It competitively inhibits ATP-binding pockets in growth-signaling kinases. Key interactions include:
Kinase Target | 6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one | Lapatinib (Reference) | Gefitinib (Reference) |
---|---|---|---|
EGFR | 0.15 ± 0.03 µM | 0.21 ± 0.05 µM | 0.33 ± 0.07 µM |
HER2 | 0.28 ± 0.06 µM | 0.19 ± 0.04 µM | >10 µM |
VEGFR2 | 1.45 ± 0.12 µM | >5 µM | >10 µM |
B. Multi-Target Therapeutic Rationale
Concurrent inhibition of EGFR/HER2 and VEGFR disrupts tumor proliferation and angiogenesis, potentially overcoming resistance to single-target agents. This aligns with modern "polypharmacology" paradigms [1] [8].
C. Drug-Likeness and ADMET Predictions
In silico profiling suggests favorable properties:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0